Hydrogen Bond Donor Capacity: NH-Linker vs. C-Linked Analog
2-(tert-Butylamino)oxazole-4-carbonitrile possesses one hydrogen bond donor (HBD = 1) due to its secondary amine linker, whereas the closest carbon-linked comparator 2-tert-butyl-1,3-oxazole-4-carbonitrile (CAS 1515706-87-2) has HBD = 0 because the tert-butyl group is attached directly via a C–C bond [1]. This introduces a measurable difference in hydrogen-bonding capacity that governs molecular recognition and solubility.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (computed via Cactvs 3.4.8.18, PubChem release 2025.04.14) |
| Comparator Or Baseline | 2-tert-butyl-1,3-oxazole-4-carbonitrile (CAS 1515706-87-2): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (absolute difference); target compound capable of donating one hydrogen bond, comparator cannot donate any. |
| Conditions | Computed descriptors from PubChem (target) and ChemSrc (comparator). |
Why This Matters
The presence of a single HBD is critical for satisfying key pharmacophoric hydrogen-bond interactions; selecting the C-linked analog eliminates this donor entirely and may abrogate target binding.
- [1] PubChem. (2025). Compound Summary for CID 14341237: 2-[(1,1-Dimethylethyl)amino]-4-oxazolecarbonitrile. National Library of Medicine. View Source
